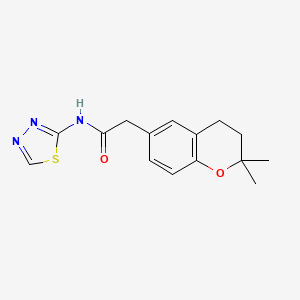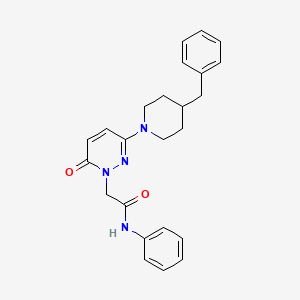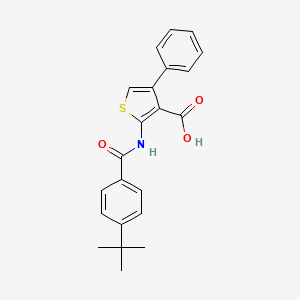methanone](/img/structure/B12162915.png)
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a thiomorpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde, 4-methylthiazole, and thiomorpholine.
Step 1 Formation of Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of 2-chlorobenzaldehyde with thioamide and α-haloketone under acidic conditions.
Step 2 Introduction of Thiomorpholine: Thiomorpholine is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with thiomorpholine in the presence of a base like sodium hydride.
Step 3 Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the thiazole-thiomorpholine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that are more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and interactions within cells.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and thiomorpholine moiety are crucial for binding to these targets, often inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Similar structure but with a morpholine ring instead of thiomorpholine.
2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Contains a piperidine ring, offering different pharmacological properties.
Uniqueness
Thiomorpholine Moiety: The presence of the thiomorpholine ring imparts unique chemical reactivity and biological activity, distinguishing it from compounds with morpholine or piperidine rings.
Chlorophenyl Group: The chlorophenyl group enhances the compound’s ability to participate in various chemical reactions, making it versatile for synthetic applications.
This detailed overview provides a comprehensive understanding of 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone, highlighting its synthesis, reactivity, applications, and unique features
Eigenschaften
Molekularformel |
C15H15ClN2OS2 |
|---|---|
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H15ClN2OS2/c1-10-13(15(19)18-6-8-20-9-7-18)21-14(17-10)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
SOLPYEQZKFVNAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCSCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B12162871.png)
![4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12162880.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)

![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
